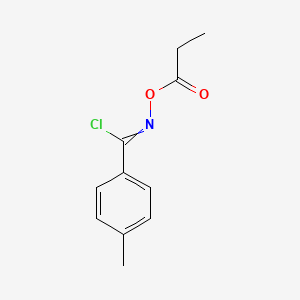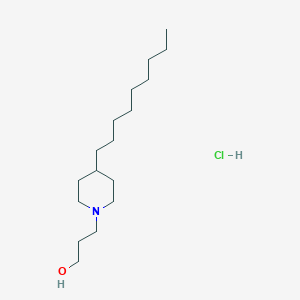
3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound with a molecular formula of C14H31NO•HCl. It is a derivative of piperidine, a heterocyclic amine, and is often used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the reaction of 4-nonylpiperidine with propylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is purified through crystallization or distillation and then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted piperidines.
Applications De Recherche Scientifique
3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence the function of G-protein coupled receptors (GPCRs) and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride
- 3-(2-methyl-pyridin-4-yl)-propan-1-ol
Uniqueness
Compared to similar compounds, 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has a longer nonyl chain, which may contribute to its unique chemical properties and biological activities. This structural difference can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
61515-45-5 |
|---|---|
Formule moléculaire |
C17H36ClNO |
Poids moléculaire |
305.9 g/mol |
Nom IUPAC |
3-(4-nonylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-2-3-4-5-6-7-8-10-17-11-14-18(15-12-17)13-9-16-19;/h17,19H,2-16H2,1H3;1H |
Clé InChI |
YIDXWLIOMLOSJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CCN(CC1)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
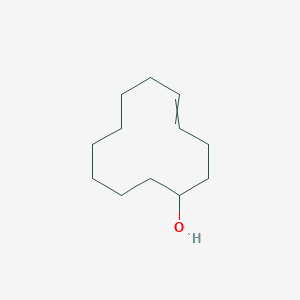
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
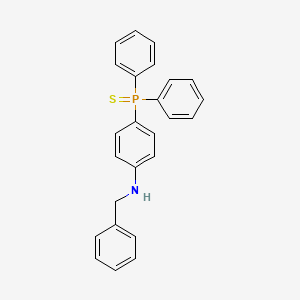
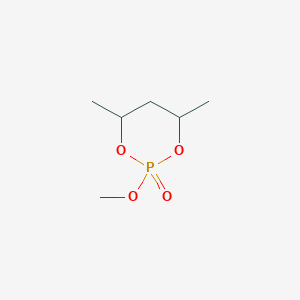
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
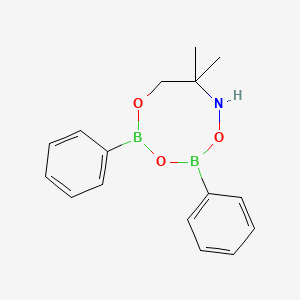
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
